(R)-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid
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Overview
Description
®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid is an organic compound that features a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a butyric acid backbone, and a difluorophenyl group. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making such compounds valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the production of the desired enantiomer. The synthetic route may involve the following steps:
Formation of the difluorophenyl intermediate:
Coupling with a butyric acid derivative: The difluorophenyl intermediate is then coupled with a butyric acid derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Introduction of the amino group:
Industrial Production Methods
Industrial production of ®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it valuable in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The compound may act on pathways involving neurotransmitters, enzymes, or other biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylacetic acid: Similar in structure but lacks the amino and butyric acid groups.
4-(2,3-Difluorophenyl)-butyric acid: Similar but lacks the amino group.
2-Amino-4-phenyl-butyric acid: Similar but lacks the fluorine atoms.
Uniqueness
®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid is unique due to the combination of its chiral center, amino group, and difluorophenyl group. This combination enhances its biological activity and stability, making it more effective in its applications compared to similar compounds.
Properties
IUPAC Name |
(2R)-2-amino-4-(2,3-difluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-7-3-1-2-6(9(7)12)4-5-8(13)10(14)15/h1-3,8H,4-5,13H2,(H,14,15)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVGCJVDUOPQPA-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)CC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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